molecular formula C11H15NO3 B2694303 Amino(2-propoxyphenyl)acetic acid CAS No. 1031794-78-1

Amino(2-propoxyphenyl)acetic acid

Cat. No.: B2694303
CAS No.: 1031794-78-1
M. Wt: 209.245
InChI Key: CVVBMIPCLWDJKM-UHFFFAOYSA-N
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Description

Amino(2-propoxyphenyl)acetic acid is a chemical intermediate widely used in organic synthesis and pharmaceutical manufacturing. This compound is known for its versatility in creating various biologically active molecules, including antibiotics and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(2-propoxyphenyl)acetic acid can be synthesized through several chemical reactions. One common method involves the reaction of 2-aminoacetophenone with 2-propoxyacetophenone under acidic conditions. This reaction proceeds through an amination process, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Amino(2-propoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amino(2-propoxyphenyl)acetic acid has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of amino(2-propoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors, modulating various biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Amino(2-propoxyphenyl)acetic acid is unique due to the presence of both the amino and propoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-2-(2-propoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVBMIPCLWDJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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